

evolutionary origin of the HLA-A*33:01 allele

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Compound of Interest

Compound Name: A*3301

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An In-Depth Guide to the Evolutionary Origin of the HLA-A*33:01 Allele

Introduction

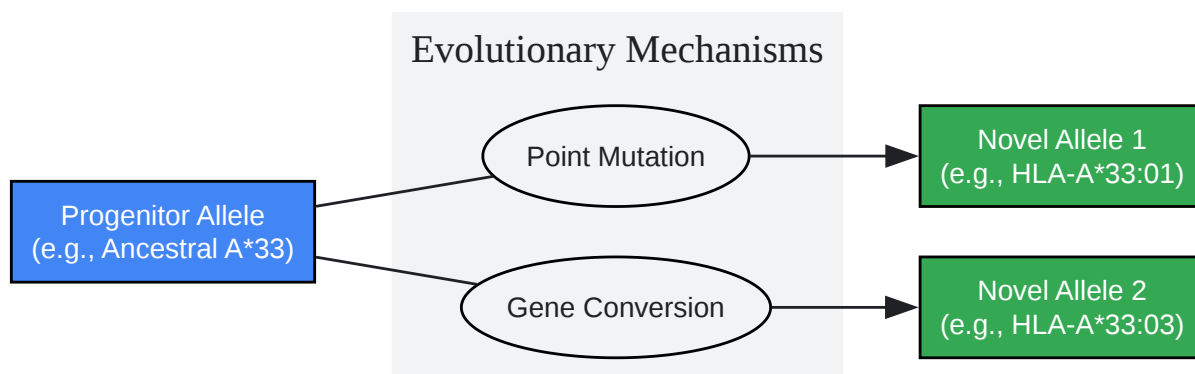
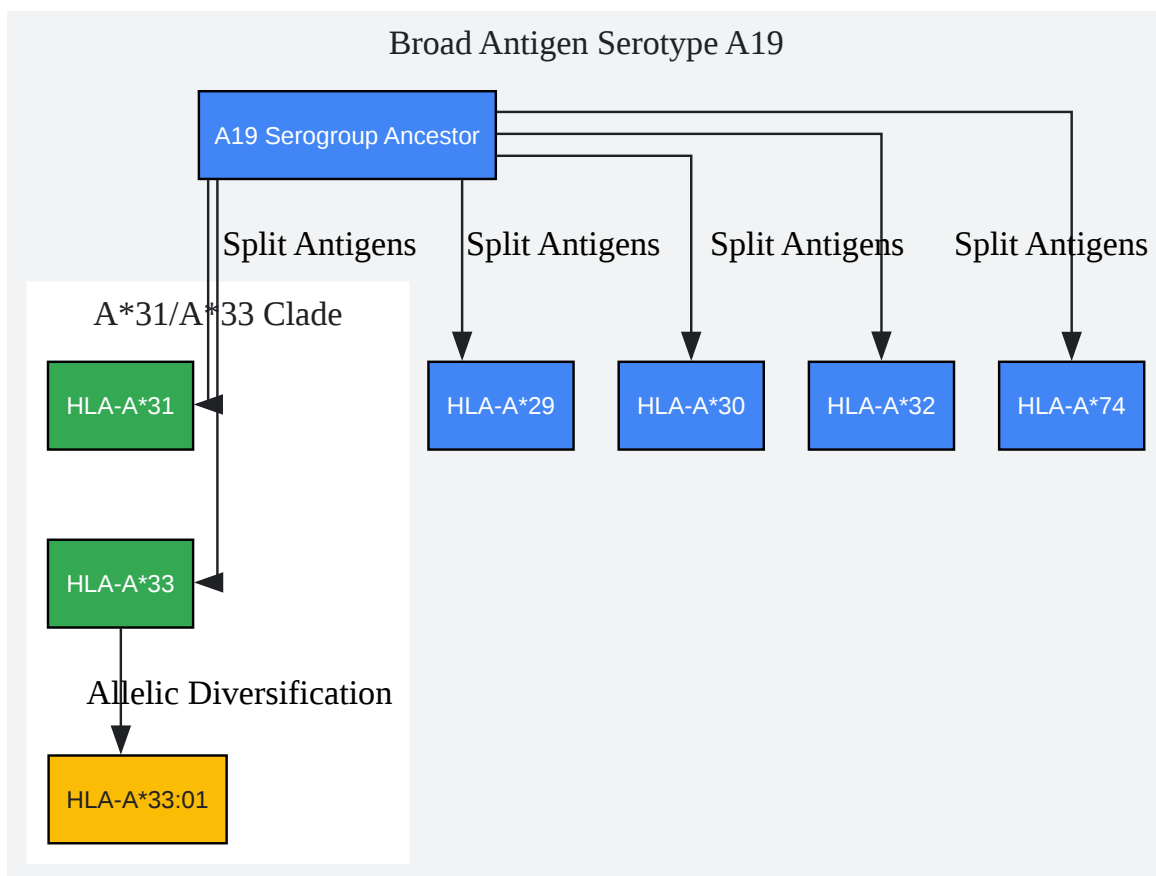
The Human Leukocyte Antigen (HLA) system, the human Major Histocompatibility Complex (MHC), is a superlocus on chromosome 6 that encodes cell-surface proteins essential for the adaptive immune system's function.^{[1][2]} These molecules are responsible for presenting processed antigens to T-lymphocytes, thereby initiating immune responses. The classical HLA class I loci (HLA-A, -B, -C) are among the most polymorphic genes in the human genome, a diversity thought to be driven by pathogen-mediated balancing selection over long evolutionary timescales.^{[1][3][4]} Understanding the evolutionary origin and trajectory of a specific allele, such as HLA-A33:01, *provides critical insights into population genetics, disease association, and the selective pressures that have shaped human immunity. This document details the phylogenetic context, evolutionary mechanisms, and population genetics of the HLA-A33:01 allele.*

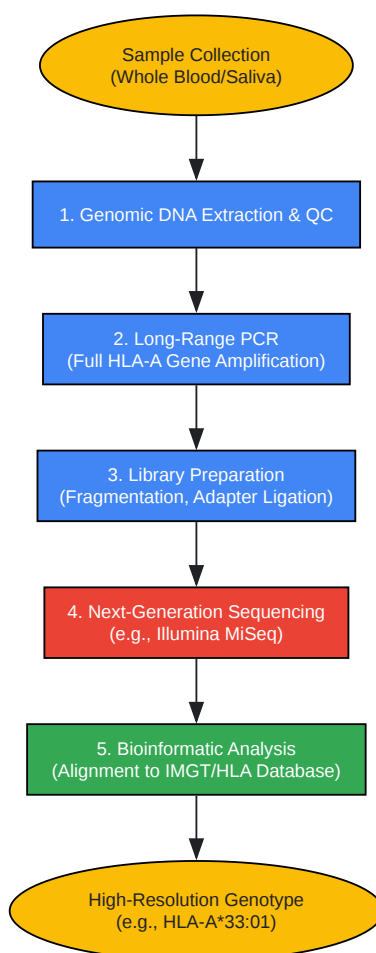
Phylogenetic Context and Ancestry

The HLA-A*33 allele group belongs to the broader A19 serotype group. Serology, an early method for HLA typing, identified broad antigen groups based on antibody recognition.^{[5][6]} The A19 serogroup was later "split" into more specific antigens as typing resolution improved, including A29, A30, A31, A32, A33, and A74.^[6] Therefore, these alleles are considered sister serotypes to A33.

Phylogenetic analysis based on promoter and gene sequences reveals distinct clades within the HLA-A locus. Notably, sequence analysis demonstrates a close evolutionary relationship

between the A31 and A33 allelic lineages, which consistently cluster together, suggesting they share a more recent common ancestor compared to other HLA-A lineages.[7]





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